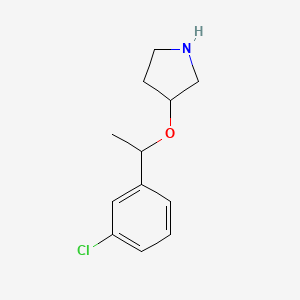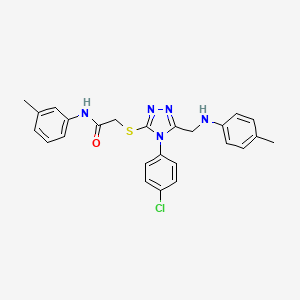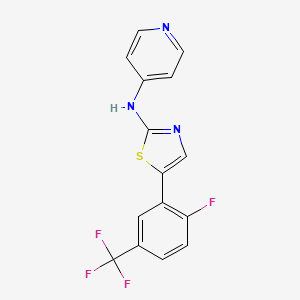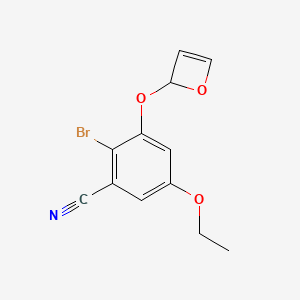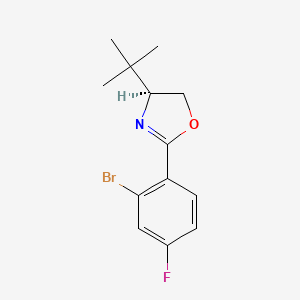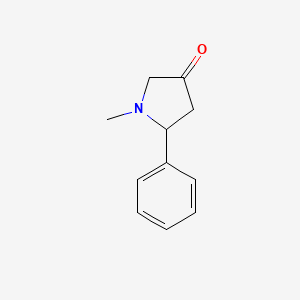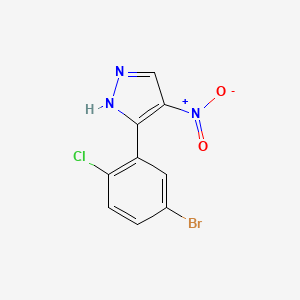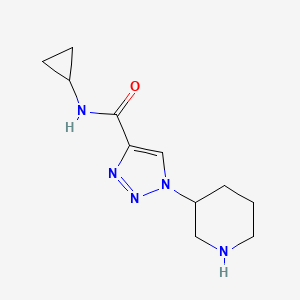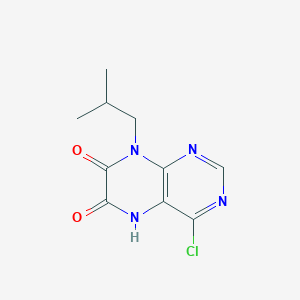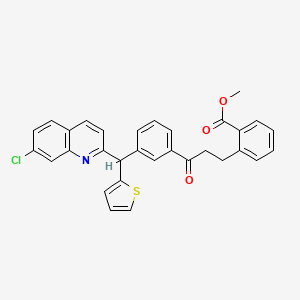![molecular formula C7H6BrNO B11777863 1-Bromo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B11777863.png)
1-Bromo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one is a brominated heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom attached to a dihydrocyclopenta[c]pyrrole ring system. The presence of the bromine atom imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a subject of study in medicinal chemistry.
准备方法
The synthesis of 1-Bromo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one typically involves the bromination of a suitable precursor. One common method is the bromination of 5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial production methods for this compound may involve similar bromination reactions, but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
1-Bromo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines, leading to the formation of azides, nitriles, and amines, respectively.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the position and nature of the substituents on the pyrrole ring.
科学研究应用
1-Bromo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals. Its brominated structure can enhance the biological activity and selectivity of target compounds.
Medicine: Research into the medicinal properties of this compound has shown potential in the development of new drugs, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials, where its unique properties are leveraged to achieve desired performance characteristics.
作用机制
The mechanism of action of 1-Bromo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one is primarily determined by its ability to interact with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity towards biological targets. Additionally, the compound’s structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can modulate its biological activity.
相似化合物的比较
When compared to similar compounds, 1-Bromo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one stands out due to its unique brominated structure. Similar compounds include:
1-Chloro-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one: This compound has a chlorine atom instead of a bromine atom, which can result in different reactivity and biological activity.
1-Iodo-5,6-dihydrocyclopenta[c]pyrrol-4(2H)-one: The presence of an iodine atom can impart different chemical properties, such as increased molecular weight and altered electronic effects.
5,6-Dihydrocyclopenta[c]pyrrol-4(2H)-one: The non-halogenated parent compound, which lacks the unique properties conferred by the bromine atom.
属性
分子式 |
C7H6BrNO |
|---|---|
分子量 |
200.03 g/mol |
IUPAC 名称 |
3-bromo-4,5-dihydro-2H-cyclopenta[c]pyrrol-6-one |
InChI |
InChI=1S/C7H6BrNO/c8-7-4-1-2-6(10)5(4)3-9-7/h3,9H,1-2H2 |
InChI 键 |
AWGOVKRICLEANC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C2=CNC(=C21)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2-bromo-4,6-dimethylphenoxy)acetamide](/img/structure/B11777794.png)
